
1-Methoxy-4-(3-phenylbut-2-en-2-yl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methoxy-4-(3-phenylbut-2-en-2-yl)benzene is an organic compound with the molecular formula C16H18O It is a derivative of benzene, featuring a methoxy group and a phenylbutenyl substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methoxy-4-(3-phenylbut-2-en-2-yl)benzene typically involves the alkylation of 1-methoxy-4-bromobenzene with 3-phenylbut-2-en-2-yl magnesium bromide (Grignard reagent). The reaction is carried out in anhydrous ether under reflux conditions. The product is then purified using column chromatography.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for large-scale production. This may include the use of continuous flow reactors and automated purification systems to enhance yield and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
1-Methoxy-4-(3-phenylbut-2-en-2-yl)benzene can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a carbonyl group using reagents like potassium permanganate.
Reduction: The phenylbutenyl group can be reduced to a phenylbutyl group using hydrogenation.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: 1-Methoxy-4-(3-phenylbut-2-en-2-one)benzene.
Reduction: 1-Methoxy-4-(3-phenylbutyl)benzene.
Substitution: 1-(Substituted group)-4-(3-phenylbut-2-en-2-yl)benzene.
Wissenschaftliche Forschungsanwendungen
1-Methoxy-4-(3-phenylbut-2-en-2-yl)benzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential biological activity, including anti-inflammatory and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Methoxy-4-(3-phenylbut-2-en-2-yl)benzene is not fully understood. it is believed to interact with various molecular targets and pathways, including:
Enzyme Inhibition: May inhibit specific enzymes involved in inflammatory processes.
Antioxidant Activity: Scavenges free radicals and reduces oxidative stress.
Signal Transduction: Modulates signaling pathways related to cell growth and differentiation.
Vergleich Mit ähnlichen Verbindungen
1-Methoxy-4-(3-phenylbut-2-en-2-yl)benzene can be compared with other similar compounds, such as:
1-Methoxy-4-(3-methylbut-2-en-2-yl)benzene: Similar structure but with a methyl group instead of a phenyl group.
1-Methoxy-4-(3,3,3-trifluoroprop-1-en-2-yl)benzene: Contains a trifluoropropyl group, which imparts different chemical properties.
Uniqueness
The presence of the phenylbutenyl group in this compound makes it unique, as it provides distinct chemical reactivity and potential biological activity compared to its analogs.
Eigenschaften
CAS-Nummer |
875246-18-7 |
|---|---|
Molekularformel |
C17H18O |
Molekulargewicht |
238.32 g/mol |
IUPAC-Name |
1-methoxy-4-(3-phenylbut-2-en-2-yl)benzene |
InChI |
InChI=1S/C17H18O/c1-13(15-7-5-4-6-8-15)14(2)16-9-11-17(18-3)12-10-16/h4-12H,1-3H3 |
InChI-Schlüssel |
QTROCSZXSOXSMN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C(C)C1=CC=C(C=C1)OC)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3S,4S)-4-{[tert-Butyl(dimethyl)silyl]oxy}-3-methoxynon-7-ynal](/img/structure/B15170129.png)
![4-{(2S)-2-[3,4-Bis(difluoromethoxy)phenyl]-2-phenylethyl}pyridine](/img/structure/B15170136.png)
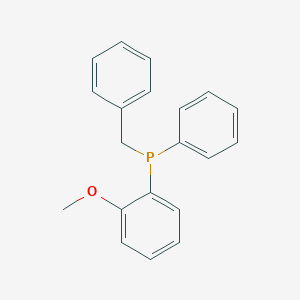
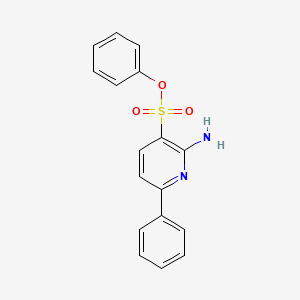
![(5R)-5-(azidomethyl)-3-[4-(4-oxopiperidin-1-yl)phenyl]-1,3-oxazolidin-2-one](/img/structure/B15170156.png)
![5-Chloro-2-hydroxy-N-[4-(2-phenylethoxy)benzyl]benzamide](/img/structure/B15170163.png)

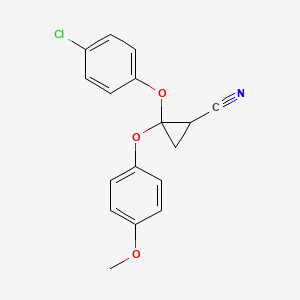
![2-Phenyl[1,3]thiazolo[4,5-c]isoquinolin-5(4H)-one](/img/structure/B15170180.png)

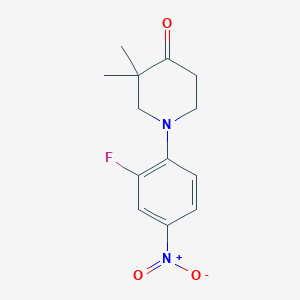
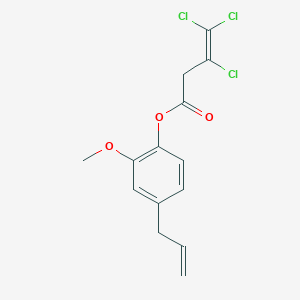
![(6E)-6-{[Phenyl(pyridin-2(1H)-ylidene)methyl]imino}cyclohexa-2,4-dien-1-one](/img/structure/B15170198.png)

